Ulodesine

概要

説明

ウロデシンは、BCX4208としても知られており、プリンヌクレオシドホスホリラーゼ(PNP)阻害剤です。当初は、痛風や乾癬などの自己免疫疾患や炎症性疾患の治療のために開発されました。 最近の研究では、白血病の治療のための免疫チェックポイント阻害剤としての可能性が示されています .

準備方法

合成経路と反応条件: ウロデシンは、ピロロピリミジンコアの形成を含む多段階プロセスによって合成されます。合成は通常、ピロール環の調製から始まり、その後ピリミジン環と融合されます。主なステップは次のとおりです。

- ピロール環の形成。

- ピロール環とピリミジン環を融合させてピロロピリミジンコアを形成すること。

- ピロリジン環にヒドロキシル基とヒドロキシメチル基を導入すること。

工業生産方法: ウロデシンの工業生産には、収率と純度を高めるために反応条件を最適化することが含まれます。これには、合成中の温度、pH、溶媒条件の制御が含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類: ウロデシンは、次のようなさまざまな化学反応を起こします。

酸化: ウロデシンは酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、ピロロピリミジンコアの官能基を修飾することができます。

置換: 置換反応は、ピロリジン環にさまざまな置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、多くの場合、ハロゲン化剤や求核剤が関与します。

主要な生成物: これらの反応から形成される主要な生成物には、官能基が修飾されたウロデシンのさまざまな誘導体があり、異なる薬理学的特性を持つ可能性があります .

4. 科学研究への応用

ウロデシンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Treatment of Hyperuricemia and Gout

Ulodesine has been primarily developed for the management of hyperuricemia and gout. The mechanism of action involves the inhibition of PNP, which reduces the levels of uric acid by limiting the substrates available for xanthine oxidase (XO) to form uric acid. This unique approach allows this compound to complement existing therapies like allopurinol.

Clinical Trials Overview

Several clinical trials have evaluated the efficacy and safety of this compound in gout patients:

- Phase II Trials : Two significant Phase II clinical trials demonstrated promising results. In a 12-week randomized controlled trial involving 82 patients, response rates to various doses (5 mg, 10 mg, 20 mg, and 40 mg) were recorded against allopurinol (300 mg). The response rates were 45%, 33%, 39%, and 49%, respectively .

- 52-Week Safety Extension Study : A follow-up study confirmed that this compound maintained a favorable safety profile over an extended period. After 52 weeks, the response rates for this compound at doses of 5 mg, 10 mg, and 20 mg were reported as 45%, 47%, and 64%, respectively, compared to only 19% for placebo .

Emerging Applications in Oncology

Recent studies have indicated that this compound may have potential applications beyond gout treatment, particularly in oncology. It has been explored as an immuno-oncology agent aimed at treating leukemia.

Case Studies and Research Findings

- A recent study highlighted this compound's potential as a game-changer in leukemia treatment. It is being investigated for its ability to activate the immune system against leukemia cells post-allogeneic stem cell transplantation (SCT). The drug's established safety profile is crucial for its application in this sensitive patient population .

- Researchers noted that this compound could convert "cold tumors" into "hot tumors," enhancing their responsiveness to immunotherapy. This mechanism could open new avenues for treating various malignancies beyond just hematological cancers .

Summary of Research Findings

The following table summarizes key findings from clinical trials and studies related to this compound:

| Study Type | Population | Dosage | Response Rate | Duration |

|---|---|---|---|---|

| Phase II Trial | Gout Patients (n=82) | 5 mg, 10 mg, 20 mg, 40 mg | Up to 49% | 12 weeks |

| Phase IIb Extension | Gout Patients (n=119) | 5 mg, 10 mg, 20 mg | Up to 64% | 52 weeks |

| Oncology Research | Leukemia Patients | Not specified | Potential remission | Ongoing |

作用機序

ウロデシンは、プリンヌクレオシドホスホリラーゼ(PNP)という酵素を阻害することによって効果を発揮します。この阻害は、細胞内グアノシンが蓄積することにつながり、これはToll様受容体7(TLR7)を活性化し、T細胞と生殖中心B細胞の活性化と増殖を刺激します。 この免疫活性化は、移植片対宿主反応を開始することができ、ウロデシンを白血病の潜在的な治療法にします .

類似の化合物:

フォロデシン: 同様の薬理学的特性を持つ別のPNP阻害剤です。

ペルデシン: T細胞白血病の治療に使用されるPNP阻害剤です。

DADMe-イミュシリン-G: 異なる化学構造を持つ強力なPNP阻害剤です。

比較: ウロデシンは、免疫系を活性化し、移植片対宿主反応を開始する能力においてユニークです。フォロデシンやペルデシンと比較して、ウロデシンは前臨床研究でより強力で選択的であることが示されています。 DADMe-イミュシリン-Gは強力ですが、作用機序が異なり、異なる治療的適応症に使用されます .

類似化合物との比較

Forodesine: Another PNP inhibitor with similar pharmacological properties.

Peldesine: A PNP inhibitor used in the treatment of T-cell leukemia.

DADMe-immucillin-G: A potent PNP inhibitor with a different chemical structure.

Comparison: Ulodesine is unique in its ability to activate the immune system and initiate a graft-versus-leukemia effect. Compared to Forodesine and Peldesine, this compound has shown better potency and selectivity in preclinical studies. DADMe-immucillin-G, while potent, has a different mechanism of action and is used for different therapeutic indications .

生物活性

Ulodesine, also known as DADMe-ImmH, is a novel purine nucleoside phosphorylase (PNP) inhibitor primarily developed for the treatment of gout. It functions by inhibiting the synthesis of uric acid, thus addressing hyperuricemia—a key factor in gout pathology. This article reviews the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and potential therapeutic applications.

This compound acts upstream of xanthine oxidase (XO) in the purine metabolism pathway. By inhibiting PNP, it reduces the formation of uric acid from purines. This mechanism complements existing therapies such as allopurinol and febuxostat, which directly inhibit XO. The unique action of this compound allows for effective management of uric acid levels, particularly in patients who are intolerant to or inadequately controlled by traditional XO inhibitors.

Table 1: Comparison of Mechanisms

| Drug | Mechanism of Action | Target Enzyme |

|---|---|---|

| This compound | Inhibits purine nucleoside phosphorylase | PNP |

| Allopurinol | Inhibits xanthine oxidase | XO |

| Febuxostat | Inhibits xanthine oxidase | XO |

Phase 2 Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety. Notably, two Phase 2 trials demonstrated promising results:

- Trial Design : In the initial 12-week study, 279 patients were randomized to receive this compound at doses of 5 mg, 10 mg, or 20 mg once daily, alongside a placebo group receiving allopurinol (300 mg).

- Results : The study found that after 52 weeks, response rates for achieving serum uric acid (sUA) goals were significantly higher in the this compound groups compared to placebo:

Long-term Safety Profile

The long-term safety data collected over 52 weeks indicated a low incidence of gout flares among this compound-treated patients (9-21%) compared to the placebo group (7%). Importantly, no significant reductions in lymphocyte or CD4+ cell counts were observed that would necessitate discontinuation due to safety concerns .

Case Studies

A case series involving patients with moderate renal impairment further confirmed the safety and efficacy of this compound. In this small trial, patients receiving this compound (5 mg or 10 mg) alongside allopurinol showed sustained control of sUA levels without significant adverse effects related to renal function .

Biological Activity and Pharmacodynamics

Research indicates that this compound not only lowers uric acid levels but also influences various biological pathways:

- Inflammatory Response : Uric acid has been shown to modulate inflammatory responses through interactions with immune cells. This compound's ability to lower uric acid may alleviate inflammation associated with gout attacks.

- Oxidative Stress : By reducing uric acid levels, this compound may decrease oxidative stress in tissues, as elevated uric acid is linked to increased free radicals and oxidative damage .

Table 2: Summary of Biological Effects

| Biological Activity | Mechanism |

|---|---|

| Reduction in serum uric acid | Inhibition of purine metabolism |

| Modulation of inflammatory cytokines | Decreased levels of uric acid reduce inflammation |

| Potential antioxidant effects | Lowering uric acid may reduce oxidative stress |

特性

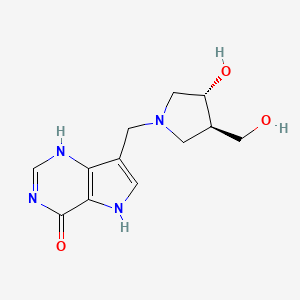

IUPAC Name |

7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNHHLILYQEHKK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203332 | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548486-59-5 | |

| Record name | Ulodesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulodesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULODESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。